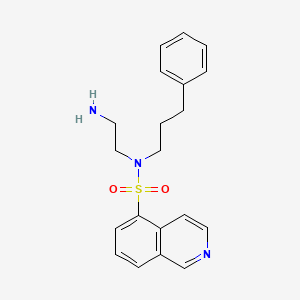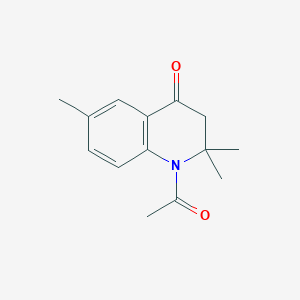
4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2,2,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2,2,6-trimethyl- is an organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with specific acetyl and methyl substitutions. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2,2,6-trimethyl- typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core, followed by acetylation and methylation steps. Key reagents often include acetic anhydride for acetylation and methyl iodide for methylation. Reaction conditions may involve the use of catalysts such as Lewis acids and controlled temperatures to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial. Solvent recovery and recycling are also important to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of the quinolinone core to dihydroquinolinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium halides under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium halides, basic conditions, solvents like dimethylformamide.
Major Products:
Oxidation: Higher oxidation state quinolinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Halogenated quinolinone derivatives.
科学研究应用
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2,2,6-trimethyl- is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for use in treating various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2,2,6-trimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact pathways and targets are still under investigation, but its structure-activity relationship is a key area of research.
Similar Compounds:
4(1H)-Quinolinone: The parent compound without the acetyl and methyl substitutions.
1-Acetyl-4(1H)-quinolinone: Similar structure but lacks the dihydro and trimethyl groups.
2,3-Dihydro-4(1H)-quinolinone: Lacks the acetyl and trimethyl groups.
Uniqueness: 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2,2,6-trimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential biological activities compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields
属性
| 828939-19-1 | |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
1-acetyl-2,2,6-trimethyl-3H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO2/c1-9-5-6-12-11(7-9)13(17)8-14(3,4)15(12)10(2)16/h5-7H,8H2,1-4H3 |
InChI 键 |
NSJGOEMSZCKMEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(CC2=O)(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



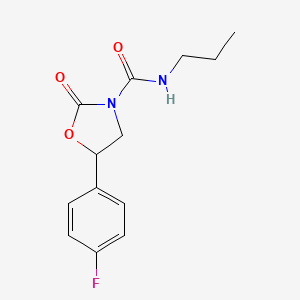

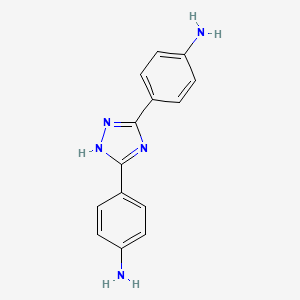

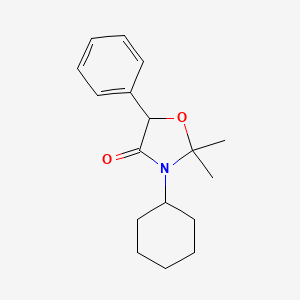
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)

